molecular formula C16H25N3O B1523374 (3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide CAS No. 339539-84-3

(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Cat. No. B1523374
M. Wt: 275.39 g/mol
InChI Key: HUMYVCTVABDRKT-MRXNPFEDSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present. It may also include information about the compound’s role or function if it is known.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include its reactivity towards different reagents, the mechanism of its reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, polarity, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experiments.


Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization : The compound has been synthesized and characterized using various spectroscopic methods, contributing to the understanding of its molecular structure (Karrouchi et al., 2020).

Biological Evaluation

  • Antidiabetic and Antioxidant Activities : In vitro studies have revealed antidiabetic and antioxidant activities for this compound. Its potential anti-diabetic activity has been explored through molecular docking studies, suggesting inhibition of specific enzymes (Karrouchi et al., 2020).

Chemical Sensor Development

  • Fluorescent and Colorimetric pH Probe : The compound's structure has contributed to the development of a highly water-soluble fluorescent and colorimetric pH probe. This probe is useful for monitoring acidic and alkaline solutions and has potential applications in intracellular pH imaging (Diana et al., 2020).

Structural Characterization and Biological Activities

  • Structural Elucidation and Biocidal Activities : The compound has been used in the synthesis and structural characterization of organotin(IV) dithiocarboxylates, which have shown biocidal activities. This includes antimicrobial properties, highlighting its relevance in medicinal chemistry (ZIA-UR-REHMAN et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound are usually determined through toxicology studies. This could include its LD50, potential for causing irritation or allergy, carcinogenicity, etc. Safety data sheets (SDS) are often available for established compounds.


Future Directions

Future directions could involve further studies to fully understand the compound’s properties or potential applications. This could include developing more efficient synthesis methods, studying its mechanism of action in more detail, or exploring its potential use in various industries.


Please note that this is a general approach and the specific details would depend on the compound . For “(3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide”, more specific information might be available in scientific literature or databases. If you have access to these resources, they could be very helpful. If you need help understanding any information you find, feel free to ask!


properties

IUPAC Name

(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMYVCTVABDRKT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)N(C)C(=O)[C@]1(CCCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705433
Record name (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

CAS RN

339539-84-3
Record name (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Reactant of Route 6
(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

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